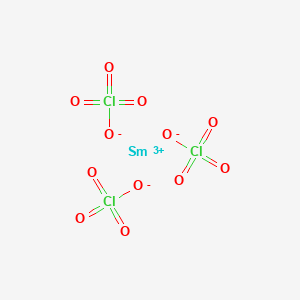
Samarium(3+);triperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium(3+);triperchlorate, also known as samarium(III) perchlorate, is an inorganic compound with the chemical formula Sm(ClO₄)₃. It is a white solid that is highly soluble in water and ethanol. This compound is notable for its use in various chemical reactions and its role in scientific research due to its unique properties as a rare earth metal compound .
Méthodes De Préparation
Samarium(3+);triperchlorate can be synthesized through the reaction of perchloric acid with samarium(III) oxide. The reaction typically proceeds as follows:
Sm2O3+6HClO4→2Sm(ClO4)3+3H2O
The hydrate form of this compound can be precipitated from the solution and then dehydrated using dichlorine hexoxide to obtain the anhydrous form . Industrial production methods often involve similar chemical reactions but on a larger scale, with careful control of reaction conditions to ensure purity and yield.
Analyse Des Réactions Chimiques
Samarium(3+);triperchlorate undergoes various types of chemical reactions, including:
Oxidation: this compound can react with oxidizing agents to form higher oxidation state compounds.
Reduction: It can be reduced by strong reducing agents to form lower oxidation state compounds.
Substitution: In the presence of suitable ligands, this compound can undergo substitution reactions to form coordination complexes.
Common reagents used in these reactions include ammonium thiocyanate and 1-butyl-3-methylimidazolium thiocyanate in absolute ethanol, which can lead to the formation of ionic liquids . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Samarium(3+);triperchlorate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various coordination compounds and as a catalyst in organic reactions.
Biology: Samarium compounds are studied for their potential use in biological imaging and as therapeutic agents.
Medicine: this compound is investigated for its potential use in radiopharmaceuticals for cancer treatment.
Mécanisme D'action
The mechanism by which samarium(3+);triperchlorate exerts its effects involves its ability to form stable coordination complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific chemical or biological outcomes. For example, in radiopharmaceutical applications, samarium compounds target bone tissues and deliver localized radiation to treat cancerous lesions .
Comparaison Avec Des Composés Similaires
Samarium(3+);triperchlorate can be compared with other samarium compounds, such as:
Samarium(III) chloride (SmCl₃): Similar in terms of the +3 oxidation state but differs in its reactivity and solubility.
Samarium(III) nitrate (Sm(NO₃)₃): Another +3 oxidation state compound with different applications in catalysis and materials science.
Samarium(III) oxide (Sm₂O₃): Used primarily in ceramics and glass production, with distinct physical and chemical properties compared to this compound.
These comparisons highlight the unique properties of this compound, particularly its solubility and reactivity in forming coordination complexes.
Propriétés
Numéro CAS |
13569-60-3 |
|---|---|
Formule moléculaire |
Cl3H2O13Sm |
Poids moléculaire |
466.7 g/mol |
Nom IUPAC |
samarium(3+);triperchlorate;hydrate |
InChI |
InChI=1S/3ClHO4.H2O.Sm/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);1H2;/q;;;;+3/p-3 |
Clé InChI |
ONSMNAINZIBBGR-UHFFFAOYSA-K |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sm+3] |
SMILES canonique |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sm+3] |
Pictogrammes |
Oxidizer; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















